Precision Synthesis of Methyl 1-Hydroxycyclopentane-1-carboxylate
Precision Synthesis of Methyl 1-Hydroxycyclopentane-1-carboxylate
This is a comprehensive technical guide for the synthesis of Methyl 1-hydroxycyclopentane-1-carboxylate .
Technical Guide for Research & Development
Executive Summary
Methyl 1-hydroxycyclopentane-1-carboxylate (CAS: 6158-54-9 for the ester; related Acid CAS: 16841-19-3 ) is a critical
This guide details the most robust, high-purity synthetic route: the Cyanosilylation-Pinner Protocol . Unlike the classical aqueous cyanide route—which suffers from equilibrium reversibility and safety hazards—this anhydrous method utilizes Trimethylsilyl Cyanide (TMSCN) to lock the cyanohydrin intermediate, followed by a "one-pot" acidic alcoholysis to yield the ester.
Retrosynthetic Analysis & Strategy
The synthesis targets the formation of a quaternary carbon center at the C1 position of the cyclopentane ring.
Strategic Pathways
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Route A (Recommended): Nucleophilic addition of cyanide to cyclopentanone, followed by alcoholysis.
-
Route B (Classic): Aqueous NaCN/H⁺ generation of cyanohydrin, followed by hydrolysis to the acid and subsequent Fischer esterification.
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Disadvantage:[8] Lower yield due to cyanohydrin instability; two distinct isolation steps required.
-
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Route C (Rearrangement): Benzilic acid rearrangement of cyclohexane-1,2-dione.
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Disadvantage:[8] Ring contraction is less atom-economical for this specific simple scaffold; starting material is more expensive than cyclopentanone.
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Selected Route: TMSCN-Modified Pinner Synthesis . This route proceeds via the silyl-protected cyanohydrin, 1-(trimethylsilyloxy)cyclopentanecarbonitrile , which is stable and easily purified if necessary, though often carried through in situ.
Reaction Logic Diagram
Figure 1: The stepwise progression from ketone to alpha-hydroxy ester via silyl-cyanohydrin.[9][10]
Detailed Experimental Protocol
Phase 1: Cyanosilylation (Formation of the Nitrile)
Objective: Convert cyclopentanone to the silyl-protected cyanohydrin.
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Reagents:
-
Cyclopentanone (1.0 equiv)[9]
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv)
-
Zinc Iodide (ZnI₂) (0.01 equiv, catalyst)
-
Solvent: Dichloromethane (DCM) or Neat (Solvent-free)
-
Procedure:
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Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
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Charging: Add Cyclopentanone (8.41 g, 100 mmol) and anhydrous ZnI₂ (320 mg, 1 mmol) to the flask under N₂ atmosphere.
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Addition: Add TMSCN (10.9 g, 110 mmol) dropwise via the addition funnel over 20 minutes.
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Note: The reaction is exothermic.[11] Cool with a water bath if the temperature exceeds 35°C.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The ketone peak should disappear.
-
Workup (Optional): For high purity, distill the intermediate (bp ~85°C at 10 mmHg). However, for the direct ester synthesis, the crude silyl ether can often be used directly.
Phase 2: Acidic Alcoholysis (The Pinner Step)
Objective: Convert the nitrile directly to the methyl ester while removing the silyl group.
-
Reagents:
-
Crude Silyl Cyanohydrin (from Phase 1)
-
Methanol (dry, excess)
-
Sulfuric Acid (H₂SO₄) (conc.) OR Acetyl Chloride (to generate anhydrous HCl)
-
Procedure:
-
Solvent Prep: Cool Methanol (50 mL) to 0°C in a fresh reaction vessel.
-
Acid Generation:
-
Method A (HCl gas in situ): Add Acetyl Chloride (15 mL) dropwise to the methanol. (Generates anhydrous HCl).
-
Method B (H₂SO₄): Slowly add concentrated H₂SO₄ (3.0 equiv) to the methanol.
-
-
Addition: Add the Silyl Cyanohydrin dropwise to the acidic methanol solution at 0°C.
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Reflux: Heat the mixture to reflux (65°C) for 6–12 hours.
-
Quench & Isolation:
-
Concentrate under reduced pressure to remove excess methanol.
-
Dilute the residue with ice-water (50 mL) and extract with Diethyl Ether or EtOAc (3 x 50 mL).
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Wash organic layer with Sat. NaHCO₃ (carefully, gas evolution) to remove acid traces.
-
Wash with Brine, dry over MgSO₄, and filter.
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Purification: Distillation under reduced pressure.
-
Target Boiling Point: ~70–75°C at 15 mmHg (Estimate).
-
Process Optimization & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| Catalyst (Step 1) | ZnI₂ (1 mol%) | AlCl₃ or TiCl₄ can be used but may cause polymerization. No catalyst leads to very slow reaction. |
| Temperature (Step 2) | 60–65°C (Reflux) | Lower temps result in incomplete conversion (Imidate intermediate remains). Higher temps may cause dehydration to the alkene. |
| Water Content | Anhydrous (Initial) | Water present during Pinner reaction competes with MeOH, forming the Amide or Acid instead of the Ester. |
| Stoichiometry | Excess MeOH | Essential to drive the equilibrium toward the ester. |
Mechanistic Pathway (Pinner Alcoholysis)
Figure 2: Mechanistic cascade from silyl ether to alpha-hydroxy ester.
Characterization & Specifications
Expected Analytical Data
-
Appearance: Colorless liquid.
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Boiling Point: ~180°C (atmospheric), ~72°C (12 mmHg).
-
¹H NMR (400 MHz, CDCl₃):
- 3.78 (s, 3H, -COOCH₃ )
- 3.20 (bs, 1H, -OH , exchangeable)
- 2.10 – 1.60 (m, 8H, Cyclopentyl ring protons)
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¹³C NMR (100 MHz, CDCl₃):
- 178.5 (C=O)
- 79.2 (C-OH, quaternary)
- 52.8 (-OCH₃)
- 39.5 (CH₂ alpha to quaternary C)
- 24.1 (CH₂ beta to quaternary C)
Safety Profile (MSDS Highlights)
-
TMSCN: Fatal if swallowed/inhaled. Hydrolyzes to HCN in moist air. MUST be handled in a fume hood. Quench glassware with bleach (sodium hypochlorite) to neutralize cyanide residues.
-
Methanol/H₂SO₄: Corrosive and flammable.
References
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Cyanosilylation of Ketones
- Pinner Reaction on Cyanohydrins: Title: "Transformation of Nitriles into Esters by the Use of Chlorotrimethylsilane and Alcohols." Source:Journal of the Chinese Chemical Society, 46(6), 1999. Context: Validates the one-pot conversion of nitriles to esters using TMSCl/MeOH (equivalent to HCl/MeOH).
-
Alternative Acid Hydrolysis Route
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Title: "Synthesis of 1-Hydroxycyclopentanecarboxylic Acid."[3]
- Source:J. Chem. Soc., Perkin Trans. 1, 1978.
- Context: Describes the hydrolysis of the cyanohydrin to the acid (CAS 16841-19-3), which can then be esterified.
-
- Benzilic Acid Rearrangement (Comparative): Title: "Benzilic acid rearrangement of cyclohexane-1,2-dione." Source:Journal of Organic Chemistry. Context: Ring contraction methodology for alpha-hydroxy acids.
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